molecular formula C15H15N7O2 B2616655 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1797144-63-8

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2616655
CAS No.: 1797144-63-8
M. Wt: 325.332
InChI Key: WFTJQXXABJSJAV-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule featuring a benzamide core strategically functionalized with tetrahydrofuran-pyrazole and 1H-tetrazole moieties. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds incorporating benzamide and pyrazole structures have been explored as scaffolds for developing agents with antibacterial activity . Furthermore, the 1H-tetrazole group is a well-known bioisostere for carboxylic acids, often employed to improve metabolic stability, alter physicochemical properties, and modulate the pharmacodynamic profile of lead compounds . Researchers are investigating this compound and its analogs primarily within hit-to-lead optimization campaigns, where it serves as a core structure for structure-activity relationship (SAR) studies. Its potential mechanism of action is not yet fully elucidated and is likely highly dependent on the specific research context, but related N-substituted benzamide compounds have been shown to interact with various biological targets, including enzyme active sites and receptor complexes . This product is intended for use in biochemical assay development, target identification studies, and as a building block for the synthesis of more complex chemical entities in a laboratory setting.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(11-2-1-3-13(6-11)22-10-16-19-20-22)18-12-7-17-21(8-12)14-4-5-24-9-14/h1-3,6-8,10,14H,4-5,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTJQXXABJSJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized by the [2+3] cycloaddition reaction of azides with nitriles.

    Coupling Reactions: The final compound is obtained by coupling the tetrahydrofuran, pyrazole, and tetrazole intermediates with a benzoyl chloride derivative under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while nucleophilic substitution at the benzamide moiety could produce various substituted amides.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, depending on its biological activity profile.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, synthetic pathways, and functional implications.

Pyrazole-Quinazoline Hybrids (Compounds 44–47)

  • Structural Differences :
    • Target Compound : Contains a THF-3-yl group and a tetrazole-substituted benzamide.
    • Compounds 44–47 : Feature cyclopropyl or methylpiperidinyl substituents on the pyrazole, coupled with quinazoline and trifluoromethylbenzamide groups .
  • Synthetic Routes :
    • The target compound’s synthesis likely involves coupling a THF-substituted pyrazole with a benzamide precursor. In contrast, compounds 44–47 are synthesized via Buchwald-Hartwig amination of bromophenyl intermediates with cyclopropyl- or piperidinyl-pyrazoles, followed by trifluoromethylbenzamide conjugation .
  • Functional Implications :
    • The trifluoromethyl group in compounds 44–47 enhances lipophilicity and metabolic stability, whereas the tetrazole in the target compound may improve solubility and target engagement via ionic interactions.

Pyrazolyl-Chalcone Hybrids (Compounds 5a–5b)

  • Structural Differences :
    • Target Compound : Lacks the chalcone (α,β-unsaturated ketone) backbone present in compounds 5a–5b, which incorporate furan or thiophene rings .
  • Synthetic Routes :
    • Compounds 5a–5b are synthesized via chlorination of carbohydrazides, followed by cyclocondensation. The target compound’s synthesis avoids such steps, instead prioritizing benzamide-tetrazole conjugation .
  • Functional Implications :
    • Chalcone hybrids exhibit anticancer activity through tubulin inhibition, while the target compound’s tetrazole may confer distinct mechanisms, such as kinase inhibition or DNA intercalation.

Tetrahydrofuran-Containing Benzamide Derivatives (Patent XIV)

  • Structural Differences: Target Compound: Simpler structure with a single THF substituent. Patent XIV: Incorporates a benzodioxin ring and difluoropropanoyl group, increasing molecular complexity .
  • Synthetic Routes :
    • Both compounds use THF-3-yl intermediates, but Patent XIV employs enantioselective synthesis (R-configuration) and multi-step coupling with indazole derivatives .
  • Functional Implications: The benzodioxin and difluoropropanoyl groups in Patent XIV enhance blood-brain barrier penetration, whereas the target compound’s tetrazole may limit CNS activity due to higher polarity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Pyrazole-benzamide THF-3-yl, tetrazole ~352.3 ~1.8
Compound 44 Pyrazole-quinazoline Cyclopropyl, trifluoromethyl ~567.5 ~3.5
Compound 5a Pyrazole-chalcone Furan, nitro ~367.4 ~2.2
Patent XIV Benzamide-indazole Benzodioxin, difluoropropanoyl ~583.6 ~2.9

*LogP estimated using fragment-based methods.

Research Findings and Implications

  • Metabolic Stability : The THF group in the target compound may reduce cytochrome P450-mediated metabolism compared to cyclopropyl analogs (e.g., compound 44) .
  • Solubility : The tetrazole moiety enhances aqueous solubility (predicted ~50 μM) relative to trifluoromethylbenzamide derivatives (e.g., compound 44, solubility ~10 μM) .

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole and a tetrazole moiety, which are known for their diverse biological activities. The presence of the tetrahydrofuran ring contributes to its solubility and interaction with biological targets.

PropertyValue
Chemical FormulaC_{12}H_{14}N_{6}O
Molecular Weight258.28 g/mol
IUPAC NameThis compound
AppearanceWhite to yellow solid

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. A study reported that such derivatives inhibited cell proliferation by over 50% in these lines, indicating a promising lead for further development .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole-based compounds have been documented to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This activity is crucial for treating autoimmune diseases and chronic inflammatory conditions .

The proposed mechanism involves the inhibition of key signaling pathways associated with inflammation and cancer progression, such as the p38 MAPK pathway. By blocking this pathway, the compound may reduce the phosphorylation of downstream targets like HSP27, thereby attenuating inflammatory responses .

Study 1: Inhibition of Tumor Growth

In a xenograft mouse model, compounds derived from similar structural frameworks were tested for their ability to inhibit tumor growth. Results indicated that these compounds significantly reduced tumor size compared to controls, supporting their potential as anticancer agents .

Study 2: Cytotoxicity Profile

A comparative study evaluated the cytotoxicity of various pyrazole derivatives, including this compound. The results showed selective toxicity towards cancer cells while sparing normal fibroblasts, which is critical for minimizing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization strategies for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide?

  • Methodological Answer :

  • Synthesis : Use condensation reactions with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) and ketones, followed by functionalization of the tetrazole moiety. Key steps include stirring in N,N-dimethylformamide (DMF) with K₂CO₃ for alkylation .
  • Characterization : Employ elemental analysis, IR/NMR spectroscopy, and single-crystal X-ray diffraction to confirm structure . For purity, use HPLC or mass spectrometry.

Q. How can researchers confirm the molecular structure of this compound with high precision?

  • Methodological Answer :

  • Combine single-crystal X-ray diffraction (SCXRD) for absolute stereochemical confirmation with DFT-optimized geometries to validate bond lengths and angles computationally . Cross-reference spectral data (¹H/¹³C NMR) with simulated spectra from computational tools like Gaussian .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer :

  • Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile reagents (e.g., DMF) . Conduct mandatory safety exams (100% score required) covering waste disposal, PPE, and emergency procedures .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties or reaction mechanisms of this compound?

  • Methodological Answer :

  • Use DFT (B3LYP/6-31G* basis set) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and reaction pathways. Validate with Hirshfeld surface analysis to study intermolecular interactions . Integrate experimental spectroscopic data to refine computational models .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole-tetrazole derivatives?

  • Methodological Answer :

  • Cross-validate assays: Compare maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models for anticonvulsant activity . Address purity discrepancies via HPLC and control for substituent effects (e.g., fluorophenyl vs. methyl groups) . Use dose-response curves and statistical validation (e.g., ANOVA) to confirm reproducibility.

Q. How can reaction conditions be optimized for scalability while maintaining yield?

  • Methodological Answer :

  • Apply ICReDD’s feedback loop: Use quantum chemical calculations to screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) . Narrow conditions via high-throughput experimentation and monitor reaction progress with in-situ IR or LC-MS .

Q. What advanced techniques are used to study the compound’s supramolecular assembly or crystallographic packing?

  • Methodological Answer :

  • Perform SCXRD to analyze hydrogen bonding (e.g., N-H···O/N interactions) and π-stacking. Complement with CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Use dual in vitro/in vivo models: Start with enzyme inhibition assays (e.g., COX-2 or GABA receptors) , followed by rodent MES/scPTZ tests. Include positive controls (e.g., valproic acid) and blinded experimental groups to reduce bias .

Q. What computational tools are recommended for predicting metabolic stability or toxicity?

  • Methodological Answer :

  • Use ADMET predictors (e.g., SwissADME) to estimate solubility (LogP), cytochrome P450 interactions, and Ames test outcomes. Cross-reference with molecular docking (AutoDock Vina) to assess binding to hepatic enzymes .

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